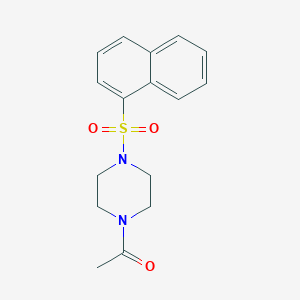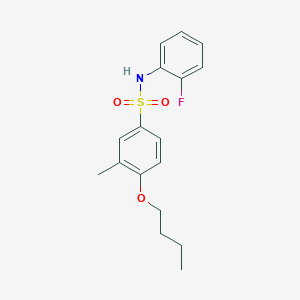
N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide, also known as NSC 743380, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antitumor properties.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has shown promising results in various scientific research applications. It has been found to have anticancer properties and has been studied in the treatment of various types of cancer such as breast cancer, lung cancer, and prostate cancer. This compound 743380 has also been studied as a potential treatment for inflammatory bowel disease and multiple sclerosis. In addition, it has been found to have antibacterial properties and has been studied in the treatment of bacterial infections.
Wirkmechanismus
The mechanism of action of N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 is not fully understood. However, it has been found to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a role in the regulation of pH in cancer cells, and its inhibition can lead to the disruption of cancer cell growth and survival. This compound 743380 has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects
This compound 743380 has been found to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound 743380 has been found to reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been found to have low toxicity in animal studies. However, there are some limitations to its use in lab experiments. This compound 743380 has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380. One direction is to study its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to study its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand its mechanism of action and to develop more effective analogs of this compound 743380.
Conclusion
In conclusion, this compound 743380 is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method has been optimized to yield high purity and high yield of the compound. This compound 743380 has been found to have anticancer and antibacterial properties, and has been studied in the treatment of various types of cancer and inflammatory diseases. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of CAIX and topoisomerase II. This compound 743380 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound 743380, including its potential use in combination with other drugs and in the treatment of other diseases.
Synthesemethoden
The synthesis of N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with sec-butylamine. The reaction takes place in the presence of a base such as triethylamine, and the final product is obtained through purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of this compound 743380.
Eigenschaften
Molekularformel |
C11H16ClNO3S |
|---|---|
Molekulargewicht |
277.77 g/mol |
IUPAC-Name |
N-butan-2-yl-5-chloro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-4-8(2)13-17(14,15)11-7-9(12)5-6-10(11)16-3/h5-8,13H,4H2,1-3H3 |
InChI-Schlüssel |
RFAISNSJHTTYKN-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Kanonische SMILES |
CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)





![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)





